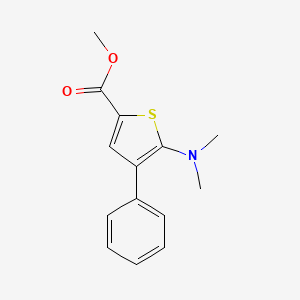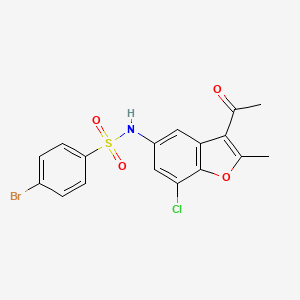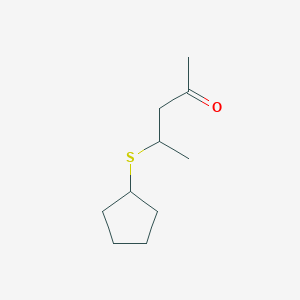
4-(Cyclopentylsulfanyl)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopentylsulfanyl)pentan-2-one is a chemical compound with the CAS Number: 1343957-86-7 . It has a molecular weight of 186.32 . The IUPAC name for this compound is 4-(cyclopentylsulfanyl)-2-pentanone . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18OS/c1-8(11)7-9(2)12-10-5-3-4-6-10/h9-10H,3-7H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 18 hydrogen atoms, and one sulfur atom .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 186.32 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Application of Small Aliphatic Rings in Medicinal Chemistry
Small aliphatic rings, such as cyclopropanes, cyclobutanes, oxetanes, azetidines, and bicyclo[1.1.1]pentanes, are increasingly utilized in medicinal chemistry due to their beneficial physicochemical properties and applications as functional group bioisosteres. These rings offer merits and advantages in drug development, including potential improvements in metabolic stability, bioavailability, and specificity. Despite their advantages, challenges such as chemical or metabolic stability and toxicity risks are also noted. This context highlights the significance of exploring the applications of compounds like 4-(Cyclopentylsulfanyl)pentan-2-one in medicinal chemistry for their potential to act as bioisosteres or influence drug properties (Bauer et al., 2021).
Synthesis and Characterization of Metal Complexes
The study on the synthesis, characterization, antioxidant, and antibacterial studies of some Metal(II) complexes of Tetradentate Schiff Base Ligand highlights the potential of certain compounds in creating metal complexes that exhibit significant biological activities. This research points to the utility of chemical compounds in synthesizing complexes that could have applications in medicinal chemistry and materials science. While not directly related to this compound, it showcases the broader chemical exploration of similar compounds for their potential applications (Ejidike & Ajibade, 2015).
Enhancement of Fuel Properties
Research into the blending of alcohols with diesel to enhance fuel properties, reduce emissions, and improve engine performance is relevant to the discussion of chemical compounds like this compound. Such studies demonstrate the potential of chemical compounds to modify and improve fuel characteristics, suggesting a possible area of application for similar compounds in renewable energy and environmental science (Yilmaz & Atmanli, 2017).
Safety and Hazards
The safety information for 4-(Cyclopentylsulfanyl)pentan-2-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is highly flammable and precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
4-cyclopentylsulfanylpentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18OS/c1-8(11)7-9(2)12-10-5-3-4-6-10/h9-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYQGPNTQLFIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)SC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2890786.png)
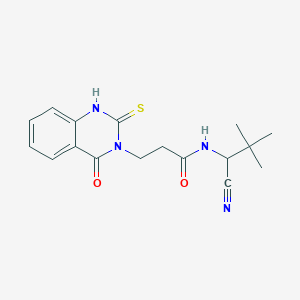
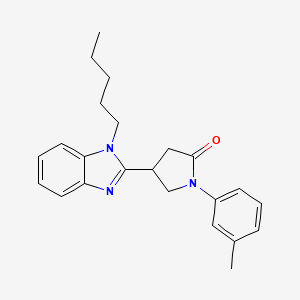
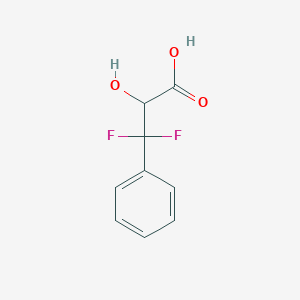
![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2890792.png)
![(4-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2890793.png)

![4-[(4-Benzylpiperidin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2890798.png)

![1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2890801.png)
![1-ethyl-5-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2890803.png)
